1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea
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Overview
Description
1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a diethylamino group, a but-2-yn-1-yl chain, and a phenylurea moiety, making it an interesting subject for chemical research and development.
Preparation Methods
The synthesis of 1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of a suitable alkyne with diethylamine under specific conditions to form the diethylamino-substituted but-2-yn-1-yl intermediate.
Coupling with phenylurea: The intermediate is then coupled with phenylurea using a coupling reagent such as carbodiimide or a similar activating agent to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group or other substituents can be replaced by different functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets and its potential as a therapeutic agent.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or optical activity.
Biological Research: Researchers investigate the compound’s effects on biological systems, including its interactions with enzymes, receptors, and other biomolecules.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group and the phenylurea moiety play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction processes.
Comparison with Similar Compounds
1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea can be compared with similar compounds, such as:
4-(Diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate: This compound shares the diethylamino and but-2-yn-1-yl groups but differs in the presence of a cyclohexyl and hydroxyphenyl moiety.
4-(Diethylamino)but-2-yn-1-yl (2R)-2-cyclohexyl-2-phenylpropanoate: Similar in structure but with a cyclohexyl and phenylpropanoate group instead of the phenylurea moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(4-(Diethylamino)but-2-yn-1-yl)-3-phenylurea is a synthetic organic compound notable for its potential applications in medicinal chemistry and materials science. Its unique structure, which includes a diethylamino group, a but-2-yn-1-yl chain, and a phenylurea moiety, positions it as a compound of interest for various biological studies.
Pharmacological Properties
Research has indicated that this compound interacts with various biological targets, potentially modulating their activity. This includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme overactivity.
- Receptor Binding : It has been suggested that the diethylamino group enhances binding affinity to certain receptors, which could influence signaling pathways associated with various physiological responses.
The mechanism of action involves the interaction of the compound with specific molecular targets. The diethylamino and phenylurea moieties are crucial for binding to these targets, leading to modulation of enzymatic activity and receptor interactions. This can result in either inhibition or activation of biological pathways.
Toxicological Studies
A notable study investigated the toxicity of related compounds in Sprague-Dawley rats. The results indicated significant adverse effects at higher doses (750 mg/kg), including:
- Mortality : Nine deaths occurred in the highest dose group.
- Pathological Findings : Observations included lung congestion and edema.
- Behavioral Changes : Symptoms such as mydriasis, salivation, and increased water consumption were noted at doses starting from 30 mg/kg .
Comparative Analysis
To understand the biological activity better, it is useful to compare this compound with similar compounds. The following table summarizes key differences:
Compound Name | Structure Features | Biological Activity | Toxicity Profile |
---|---|---|---|
This compound | Diethylamino + Butyne + Phenylurea | Potential enzyme inhibition and receptor binding | Significant at high doses |
4-(Diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate | Diethylamino + Hydroxy + Cyclohexyl | Similar pharmacological properties but different metabolic pathways | Lower toxicity observed |
4-(Diethylamino)but-2-yn-1-yln-(2R)-2-cyclohexylphenylpropanoate | Diethylamino + Cyclohexyl + Propanoate | Variability in receptor affinity compared to phenylurea | Moderate toxicity |
Study on Urea Cycle Disorders
In a study examining drugs like phenylbutyrate (related to ureagenesis), it was found that compounds with similar structures can significantly impact nitrogen disposal mechanisms. This highlights the potential for 1-(4-(Diethylamino)but-2-yn-1-yln)-3-phenylyrea to influence metabolic disorders through its biological activity .
Cancer Research Implications
Research indicates that compounds with phenyl groups can inhibit DNA methylation and histone deacetylation, leading to growth arrest in various cancer cell lines. This suggests that 1-(4-(Diethylamino)but-2-yne)-3-phenylyrea may have similar anticancer properties worth exploring further .
Properties
IUPAC Name |
1-[4-(diethylamino)but-2-ynyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-18(4-2)13-9-8-12-16-15(19)17-14-10-6-5-7-11-14/h5-7,10-11H,3-4,12-13H2,1-2H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COEXLUJQFQWJDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCNC(=O)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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